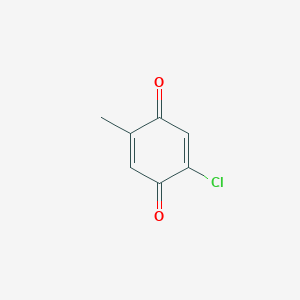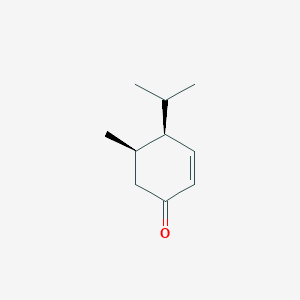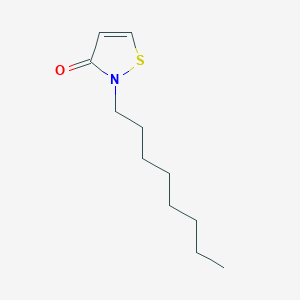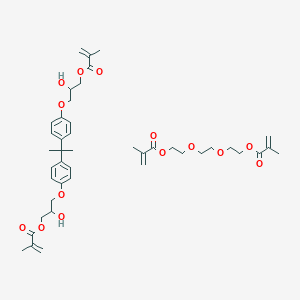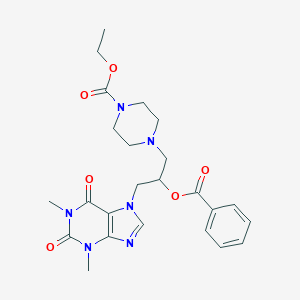
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-, is a synthetic compound that belongs to the xanthine class of drugs. It is a bronchodilator drug that is used to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which makes it easier to breathe.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of the smooth muscles in the airways, which makes it easier to breathe. Theophylline also has an inhibitory effect on the release of histamine, leukotrienes, and other inflammatory mediators.
生化和生理效应
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can lead to an increase in blood pressure. It also increases diuresis and causes a shift of potassium from the intracellular to the extracellular compartment. Theophylline can also cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
Theophylline has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. It also has a number of side effects, which can affect the results of experiments.
未来方向
There are a number of future directions for the study of Theophylline. One area of research is the development of new formulations of Theophylline that have improved pharmacokinetic properties. Another area of research is the investigation of the use of Theophylline in the treatment of other conditions, such as heart failure and cerebral ischemia. Theophylline has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted.
合成方法
Theophylline can be synthesized by a variety of methods, including the Fischer indole synthesis, the Knorr pyrazole synthesis, and the Pictet-Spengler reaction. The most commonly used method for the synthesis of Theophylline is the Fischer indole synthesis. This method involves the reaction of 2,6-dichloro-4-nitrophenol with ethyl glycinate to form 7-ethyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-one. This compound is then treated with benzoyl chloride to form Theophylline.
科学研究应用
Theophylline has been extensively studied for its therapeutic effects in the treatment of respiratory conditions. It has also been studied for its potential use in the treatment of other conditions, such as heart failure, cerebral ischemia, and cancer. Theophylline has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. It has also been shown to improve cognitive function and memory.
属性
CAS 编号 |
19977-14-1 |
|---|---|
产品名称 |
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)- |
分子式 |
C24H30N6O6 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
ethyl 4-[2-benzoyloxy-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N6O6/c1-4-35-24(34)29-12-10-28(11-13-29)14-18(36-22(32)17-8-6-5-7-9-17)15-30-16-25-20-19(30)21(31)27(3)23(33)26(20)2/h5-9,16,18H,4,10-15H2,1-3H3 |
InChI 键 |
SBCDETAPNIEMGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



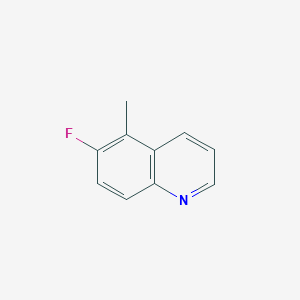
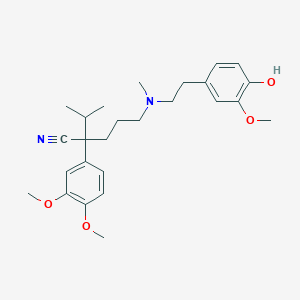
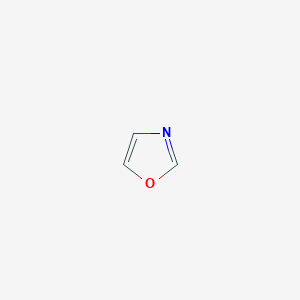



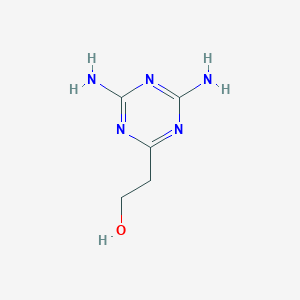
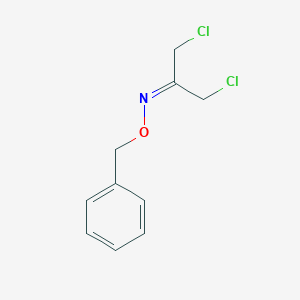
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
